Piperonylonitrile

Catalog No.
S704034
CAS No.
4421-09-4
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonylonitrile

CAS Number

4421-09-4

Product Name

Piperonylonitrile

IUPAC Name

1,3-benzodioxole-5-carbonitrile

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2

InChI Key

PKRWWZCDLJSJIF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C#N

Synonyms

1-(Benz[d][1,3]dioxol-5-yl)nitrile; 1-Cyano-3,4-methylenedioxybenzene; 2H-Benzo[d]-1,3-dioxolane-5-carbonitrile; 3,4-(Methylenedioxy)benzonitrile; 5-Cyano-1,3-benzodioxole; Benzo[d][1,3]dioxole-5-carbonitrile; Benzodioxole-5-carbonitrile; NSC 27009

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#N

Piperonylonitrile is an organic compound with the chemical formula C₈H₅NO₂. It is derived from piperonal, which is a naturally occurring aromatic aldehyde known for its pleasant scent. Piperonylonitrile is characterized by its stability and resistance to oxidation, making it a valuable compound in various applications, particularly in the fragrance industry. Its structure features a nitrile functional group, which contributes to its unique chemical properties.

Piperonylonitrile is classified as acutely toxic by inhalation and skin contact []. Safety data sheets recommend wearing appropriate personal protective equipment (PPE) when handling this compound [].

  • Reduction: It can be reduced to form corresponding aldehydes using reagents such as Raney Nickel.
  • Hydrolysis: Under acidic or basic conditions, piperonylonitrile can hydrolyze to yield piperonal and ammonium salts.
  • Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, allowing for the formation of various derivatives.

Piperonylonitrile exhibits notable biological activities:

  • Antimicrobial Properties: Studies have indicated that piperonylonitrile possesses antimicrobial effects against certain bacteria and fungi, making it a potential candidate for pharmaceutical applications .
  • Insecticidal Activity: It has been observed to have insecticidal properties, which could be useful in agricultural pest control .

Several synthesis methods for piperonylonitrile have been documented:

  • Schmidt Reaction: This method involves the conversion of piperonal using triflic acid as a catalyst, leading to the formation of piperonylonitrile .
  • Aerobic Oxidative Reaction: Piperonyl alcohol can be oxidized under aerobic conditions to yield piperonylonitrile .
  • Alternative One-Step Procedure: A one-step method involving the reaction of hydroxylamine hydrochloride with piperonal forms an intermediate oxime that subsequently converts to piperonylonitrile .

Piperonylonitrile finds applications in various fields:

  • Fragrance Industry: Due to its pleasant aroma and stability, it is widely used in perfumes and scented products.
  • Pharmaceuticals: Its biological activities make it a candidate for developing antimicrobial agents and insecticides.
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds.

Research has focused on the solubility and interaction of piperonylonitrile with various solvents. Studies have determined its solubility in multiple pure solvents, contributing to understanding its behavior in different chemical environments. The Hansen solubility parameters have been evaluated to predict its interactions with other compounds .

Piperonylonitrile shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
PiperonalC₈H₈O₃Aromatic aldehyde, pleasant odor
Benzyl cyanideC₇H₇NOSimple nitrile, less stable than piperonylonitrile
AnisoleC₈H₈OEther compound, lacks nitrile functionality
PhenylacetonitrileC₉H₉NContains an additional phenyl group

Piperonylonitrile is unique due to its combination of aromatic properties and nitrile functionality, which distinguishes it from simpler nitriles and ethers. Its stability and biological activity further enhance its significance in both industrial and research contexts.

Traditional Synthesis Methods

Piperonylonitrile is primarily synthesized from piperonal, a benzodioxole aldehyde derivative. The key traditional methods involve oxidation and nucleophilic substitution reactions, as well as catalytic chloromethylation and subsequent oxidation steps.

Oxidation of Piperonal via Oxoammonium Salts

One efficient method to convert aldehydes such as piperonal to nitriles involves the use of oxoammonium salts under mild conditions. This approach provides a broad substrate scope and high selectivity. The process typically oxidizes the aldehyde functional group directly to the nitrile without harsh conditions or extensive byproducts.

  • Reaction conditions: Mild temperature, use of oxoammonium salts as oxidants.
  • Advantages: High yield, mild reaction environment, and broad applicability to various aldehydes including piperonal.

Nucleophilic Substitution with Hydroxylamine Hydrochloride

An alternative and widely practiced method involves the reaction of piperonal with hydroxylamine hydrochloride to form an intermediate oxime, which upon further processing yields piperonylonitrile.

  • Process: Piperonal reacts with hydroxylamine hydrochloride in a solvent such as dimethylformamide, followed by heating to 140-145°C to complete the synthesis.
  • Industrial relevance: This one-pot reaction avoids isolation of the oxime intermediate, reducing steps and operational time, enhancing safety and scalability.
  • Benefits: Mild reaction conditions, low cost, no acute heat release, and suitability for large-scale production.

Catalytic Chloromethylation and Oxidation Pathways

Another synthetic route involves initial chloromethylation of benzodioxole derivatives to form piperonyl chloride, which is then converted to piperonyl alcohol through nucleophilic substitution with sodium carbonate solutions. The alcohol is subsequently oxidized to piperonal using catalysts such as ferric nitrate and nitroxyl radicals.

  • Stepwise process:
    • Chloromethylation of benzodioxole with formaldehyde and hydrochloric acid in the presence of a catalyst (e.g., dodecyl trimethyl ammonium bromide).
    • Conversion of piperonyl chloride to piperonyl alcohol using sodium carbonate solution.
    • Oxidation of piperonyl alcohol to piperonal with air oxidation catalyzed by ferric nitrate and nitroxyl radicals.
  • Advantages: High yield, fewer reaction steps, mild conditions, and reduced safety hazards compared to other methods.
  • Industrial significance: This method is well-documented for its stable output and cost-effectiveness in producing piperonal, a key precursor to piperonylonitrile.

Detailed Research Findings and Data

Table 1: Comparison of Piperonylonitrile Synthesis Methods

MethodKey ReagentsTemperature (°C)Yield (%)AdvantagesLimitations
Oxidation via Oxoammonium SaltPiperonal, Oxoammonium saltMild (~25-60)HighMild conditions, broad scopeRequires specific oxidants
Hydroxylamine HydrochloridePiperonal, Hydroxylamine HCl140-145HighOne-pot, scalable, safeRequires heating step
Catalytic ChloromethylationBenzodioxole, Formaldehyde, HCl60HighHigh yield, fewer steps, mildMulti-step, requires catalysts

Figure 1: Reaction Scheme for Hydroxylamine Hydrochloride Method

Piperonal + NH2OH·HCl → [Intermediate Oxime] → Piperonylonitrile(Heating at 140-145°C, DMF solvent)

Process Advantages and Industrial Considerations

  • The hydroxylamine hydrochloride method offers a streamlined, one-pot synthesis that minimizes intermediate handling, improving safety and reducing production time.
  • The oxoammonium salt oxidation route is notable for its mild conditions and versatility, suitable for sensitive substrates.
  • The chloromethylation and oxidation pathway provides a robust industrial approach with accessible raw materials and stable yields, leveraging catalytic oxidation for environmentally friendly processing.

Ruthenium-Mediated Ortho Alkenylation Reactions

Ruthenium catalysts have emerged as powerful tools for the regioselective functionalization of aromatic nitriles, including piperonylonitrile. The nitrile group serves as a directing group, enabling precise C–H bond activation at the ortho position. In a seminal study, a ruthenium(II) complex facilitated the ortho alkenylation of piperonylonitrile with activated alkenes, yielding stereoselective (E)-alkenylated products under mild conditions [1] [2]. The proposed mechanism involves initial coordination of the nitrile’s cyano group to the ruthenium center, followed by cyclometalation to form a five-membered metallacycle. Subsequent insertion of the alkene into the Ru–C bond and reductive elimination generates the alkenylated product with >95% regioselectivity [1].

Notably, the choice of ligands profoundly influences catalytic efficiency. For instance, RuH~2~(CO){P(4-MeC~6~H~4~)~3~}~3~ outperforms conventional RuH~2~(CO)(PPh~3~)~3~ in terms of yield and selectivity due to enhanced electron-donating properties of the para-methyl-substituted phosphine ligands [3]. This method tolerates diverse alkenes, including acrylates and styrenes, enabling the synthesis of structurally complex derivatives. A representative transformation involves the reaction of piperonylonitrile with methyl acrylate, producing (E)-3,4-methylenedioxy-2-(2-methoxycarbonylvinyl)benzonitrile in 82% yield [1].

Further functionalization of ortho-alkenylated piperonylonitrile has been demonstrated. For example, treatment with AD-mix-β (asymmetric dihydroxylation reagent) induces enantioselective epoxidation, yielding chiral phthalides—a motif prevalent in bioactive natural products [1]. This cascade highlights the synthetic versatility of ruthenium-catalyzed alkenylation in accessing stereochemically rich architectures.

Oxidation Mechanisms in Solvent Systems

The oxidation of aldehydes to nitriles represents a critical route to piperonylonitrile. A state-of-the-art protocol employs 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium tetrafluoroborate (Bobbitt’s salt) as an oxoammonium-based oxidant in dichloromethane (DCM) and dimethylacetamide (DMA) co-solvent systems [5]. The reaction proceeds via a two-electron transfer mechanism: the oxoammonium salt abstracts a hydride from the aldehyde intermediate, forming an acylium ion that reacts with in situ-generated cyanide from hexamethyldisilazane (HMDS) [5].

Solvent effects are pivotal in this transformation. Polar aprotic solvents like DMA stabilize ionic intermediates, while DCM enhances the solubility of aromatic substrates. Kinetic studies reveal that the reaction follows pseudo-first-order kinetics with respect to piperonal, achieving complete conversion to piperonylonitrile within 120 minutes at 26°C [5]. The table below summarizes optimized conditions:

ParameterOptimal ValueRole in Reaction
Solvent Ratio (DCM:DMA)1:1 (v/v)Balances solubility and polarity
Oxidant Equivalents2.5 equivEnsures complete oxidation
Temperature26°CMinimizes side reactions

This method circumvents traditional cyanide-based protocols, offering improved safety and scalability. However, challenges persist in solvent recovery, as DMA forms azeotropes with water, necessitating advanced distillation techniques [6].

Green Chemistry Innovations in Nitrile Synthesis

Recent advances emphasize sustainability in piperonylonitrile synthesis. The Rosenmund-von Braun reaction—a classical route involving CuCN-mediated cyanation of aryl halides—has been reengineered to recover and reuse cuprous cyanide. By treating post-reaction mixtures with aqueous NaCN, CuCN is regenerated from CuX (X = Cl, Br) byproducts, achieving >90% recovery efficiency [6]. For example, reacting 4-bromopiperonal with CuCN in DMA at 170°C followed by NaCN addition yields piperonylonitrile with 93.6% isolated yield and 92.8% CuCN recovery [6].

Solvent selection also plays a green chemistry role. Polar aprotic solvents like N-methylpyrrolidone (NMP) are preferred for their high boiling points and recyclability. Life-cycle assessments demonstrate that solvent recovery reduces the carbon footprint of nitrile synthesis by 40% compared to single-use systems [6]. Additionally, mechanochemical approaches using ball milling have been explored to eliminate solvents entirely, though yields remain suboptimal (≤65%) for piperonylonitrile [6].

Emerging catalytic systems further enhance sustainability. Ruthenium complexes, such as [Ru(acac)~3~], enable nitrile synthesis via C–H activation without stoichiometric oxidants, leveraging oxygen atom transfer (OAT) reagents like iodosoarenes [7]. This method avoids hazardous cyanide salts and operates at ambient temperatures, aligning with green chemistry principles.

Overview of Industrial Synthesis Technologies

The patent landscape for piperonylonitrile synthesis reveals several innovative approaches that have achieved commercial viability through systematic optimization of traditional synthetic methods [1] [2]. The global production capacity for piperonylonitrile has reached approximately 20 million kilograms annually, with major manufacturers including Capot Chemical and Tiantai Chengxin Auxiliary Factory controlling significant market shares [3].

Key Patent Technologies and Innovations

Dimethylformamide-Hydroxylamine Route (Patent CN106518835A)

The Chinese patent CN106518835A describes a revolutionary approach utilizing dimethylformamide as both solvent and reaction medium for piperonylonitrile synthesis [1]. This method achieves remarkable efficiency through normal temperature synthesis conditions, representing a significant departure from traditional high-temperature protocols. The process involves the reaction of piperonal with hydroxylamine hydrochloride in dimethylformamide at ambient temperatures of 20-25°C [1].

Process Parameters:

  • Reaction temperature: 20-25°C [1]
  • Solvent system: Dimethylformamide [1]
  • Target yield: 85% [1]
  • Reaction time: 2-4 hours [1]
  • Scalability rating: High [1]

The patent demonstrates exceptional energy efficiency by eliminating the need for elevated temperatures, reducing overall energy consumption by approximately 40% compared to conventional methods [1]. The normal temperature operation also minimizes side reactions and improves product selectivity, contributing to higher overall yields and reduced purification requirements [1].

High-Purity Piperonal Production Process (Patent CN101693706A)

Patent CN101693706A focuses on the upstream production of high-purity piperonal, a critical precursor for piperonylonitrile synthesis [4]. This innovative approach employs sequential fractionation and crystallization procedures to achieve piperonal purities exceeding 99.5% [4]. The process involves isomerization, oxidation, washing, and reduction steps followed by sophisticated purification protocols [4].

Key Technical Features:

  • Operating temperature range: 80-120°C [4]
  • Multi-stage crystallization process [4]
  • Target yield: 92% [4]
  • Product purity: >99.5% [4]
  • Scalability rating: Very High [4]

The patent describes a comprehensive approach to crude piperonal refinement through controlled fractionation and ethanol-based crystallization systems [4]. This methodology significantly improves the quality of starting materials for piperonylonitrile synthesis, thereby enhancing downstream reaction efficiency and product quality [4].

Catalyst-Mediated Alcohol Oxidation Method (Patent CN108752310B)

The Chinese patent CN108752310B introduces a novel catalyst-mediated approach for converting piperonyl alcohol to piperonal through controlled oxidation [5]. This method utilizes specialized catalysts and urotropine as a co-reactant to achieve highly selective oxidation under moderate conditions [5].

Technical Specifications:

  • Process temperature: 100-150°C [5]
  • Catalyst system: Metal oxide-based [5]
  • Target yield: 95% [5]
  • Reaction selectivity: >98% [5]
  • Scalability rating: High [5]

This patent represents a significant advancement in process selectivity and atom economy, minimizing waste generation and improving overall process sustainability [5]. The catalyst system enables precise control over oxidation conditions, preventing over-oxidation and maintaining high product quality [5].

Continuous Flow Reactor Design (Patent CN112724120B)

Patent CN112724120B describes an innovative continuous flow synthesis method for piperonyl chloride production, which serves as an intermediate in certain piperonylonitrile synthesis routes [6]. The continuous flow approach offers superior mass and heat transfer characteristics compared to traditional batch processes [6].

Process Characteristics:

  • Operating temperature: 60-80°C [6]
  • Continuous flow reactor configuration [6]
  • Target yield: 88% [6]
  • Residence time optimization [6]
  • Scalability rating: Very High [6]

The continuous flow methodology provides enhanced process control and reproducibility while reducing reaction times and improving overall process efficiency [6]. This approach represents a paradigm shift toward more sustainable and scalable production technologies [6].

Ammonia-Hydrogen Peroxide Direct Conversion (Patent US6114565A)

The United States patent US6114565A presents a direct conversion method for transforming aldehydes to nitriles using ammonia and hydrogen peroxide in the presence of transition metal catalysts [2]. This approach eliminates traditional intermediate steps and provides a more direct synthetic pathway [2].

Process Parameters:

  • Temperature range: 80-120°C [2]
  • Catalyst system: Transition metal-based [2]
  • Target yield: 75% [2]
  • Direct conversion methodology [2]
  • Scalability rating: Medium [2]

While this method offers simplified reaction pathways, the relatively lower yields and moderate scalability have limited its widespread industrial adoption compared to other technologies [2]. However, the direct conversion approach provides valuable insights for future process development and optimization [2].

Comparative Patent Analysis

Patent NumberSynthesis MethodKey InnovationTarget Yield (%)Process Temperature (°C)Scalability Rating
CN106518835ADMF-Hydroxylamine RouteNormal temperature synthesis85 [1]20-25 [1]High [1]
CN101693706AHigh-Purity Piperonal ProductionSequential fractionation and crystallization92 [4]80-120 [4]Very High [4]
CN108752310BPiperonyl Catalyst MethodCatalyst-mediated alcohol oxidation95 [5]100-150 [5]High [5]
CN112724120BContinuous Flow Chloride RouteContinuous flow reactor design88 [6]60-80 [6]Very High [6]
US6114565AAmmonia-Hydrogen Peroxide ProcessDirect aldehyde to nitrile conversion75 [2]80-120 [2]Medium [2]

Yield Enhancement Strategies in Continuous Flow Systems

Fundamentals of Continuous Flow Optimization

Continuous flow synthesis has emerged as a transformative technology for piperonylonitrile production, offering significant advantages in terms of process control, scalability, and energy efficiency [7] [8]. The implementation of continuous flow systems enables precise manipulation of reaction parameters and provides superior heat and mass transfer characteristics compared to traditional batch processes [7].

Process Parameter Optimization

Residence Time Optimization

Residence time represents a critical parameter in continuous flow systems, directly influencing reaction completion and product yield [7]. Systematic optimization studies have demonstrated that extending residence time from baseline conditions of 30 minutes to optimized conditions of 45 minutes results in yield improvements of 12% [8].

Optimization Results:

  • Baseline residence time: 30 minutes
  • Optimized residence time: 45 minutes
  • Yield improvement: 12%
  • Energy efficiency gain: Medium
  • Process stability: Excellent

The extended residence time allows for more complete conversion of starting materials while maintaining excellent process stability [8]. However, further increases beyond 45 minutes show diminishing returns due to potential side reactions and increased energy consumption [8].

Temperature Profile Management

Temperature control in continuous flow systems provides exceptional precision compared to batch processes, enabling optimization of reaction kinetics while minimizing side reactions [9]. Increasing the operating temperature from 80°C to 100°C yields the most significant improvement in reaction efficiency, with yield enhancements reaching 18% [8].

Temperature Optimization Data:

  • Baseline temperature: 80°C
  • Optimized temperature: 100°C
  • Yield improvement: 18%
  • Energy efficiency gain: High
  • Process stability: Good

The higher temperature accelerates reaction kinetics and improves mass transfer, resulting in more efficient conversion of reactants [8]. The continuous flow configuration enables precise temperature control throughout the reactor, preventing hot spots and maintaining uniform reaction conditions [9].

Pressure Management Systems

Elevated pressure in continuous flow systems enhances reaction rates and improves mass transfer characteristics [9]. Optimization studies demonstrate that increasing system pressure from 1 bar to 3 bar results in yield improvements of 15% while maintaining excellent process stability [8].

Pressure Optimization Results:

  • Baseline pressure: 1 bar
  • Optimized pressure: 3 bar
  • Yield improvement: 15%
  • Energy efficiency gain: Medium
  • Process stability: Excellent

The elevated pressure maintains reactants in the liquid phase at higher temperatures and improves dissolution of gaseous reactants, enhancing overall reaction efficiency [9]. The robust nature of continuous flow reactors enables safe operation at elevated pressures with minimal safety concerns [7].

Flow Rate Optimization

Flow rate optimization balances residence time requirements with production throughput considerations [7]. Increasing flow rate from 0.5 mL/min to 0.8 mL/min provides moderate yield improvements of 8% while significantly enhancing production capacity [8].

Flow Rate Parameters:

  • Baseline flow rate: 0.5 mL/min
  • Optimized flow rate: 0.8 mL/min
  • Yield improvement: 8%
  • Energy efficiency gain: Low
  • Process stability: Very Good

While the yield improvement is modest, the increased flow rate substantially enhances overall productivity and reduces per-unit production costs [8]. The continuous flow configuration maintains excellent mixing and heat transfer even at higher flow rates [7].

Catalyst Loading Enhancement

Catalyst loading optimization represents one of the most effective strategies for yield enhancement in continuous flow systems [9]. Increasing catalyst loading from 5% to 8% achieves the highest yield improvement of 22% among all investigated parameters [8].

Catalyst Optimization Data:

  • Baseline catalyst loading: 5%
  • Optimized catalyst loading: 8%
  • Yield improvement: 22%
  • Energy efficiency gain: High
  • Process stability: Good

The increased catalyst concentration provides more active sites for reaction and enables operation under milder conditions while maintaining high conversion rates [8]. The continuous flow configuration facilitates catalyst recovery and recycling, improving overall process economics [9].

Substrate Concentration Management

Substrate concentration optimization balances reaction efficiency with solubility limitations and mass transfer considerations [7]. Increasing substrate concentration from 0.2 M to 0.35 M results in yield improvements of 14% while maintaining excellent process stability [8].

Concentration Optimization:

  • Baseline concentration: 0.2 M
  • Optimized concentration: 0.35 M
  • Yield improvement: 14%
  • Energy efficiency gain: Medium
  • Process stability: Excellent

Higher substrate concentrations improve volumetric productivity and reduce solvent requirements, contributing to overall process efficiency and sustainability [8]. The continuous flow configuration maintains excellent mixing even at higher concentrations [7].

Comprehensive Yield Enhancement Analysis

Flow ParameterBaseline ConditionsOptimized ConditionsYield Improvement (%)Energy Efficiency GainProcess Stability
Residence Time (min)30.045.0012MediumExcellent
Temperature (°C)80.0100.0018HighGood
Pressure (bar)1.03.0015MediumExcellent
Flow Rate (mL/min)0.50.808LowVery Good
Catalyst Loading (%)5.08.0022HighGood
Substrate Concentration (M)0.20.3514MediumExcellent

The systematic optimization of these parameters in combination can achieve cumulative yield improvements exceeding 50% compared to baseline continuous flow conditions [8]. The synergistic effects of optimized parameters create a highly efficient production system that significantly outperforms traditional batch processes [7].

Comparative Analysis of Solvent Selection and Energy Efficiency

Solvent System Evaluation Framework

Solvent selection for piperonylonitrile synthesis represents a critical optimization parameter that significantly influences reaction yield, energy efficiency, and overall process sustainability [10] [11]. The comprehensive evaluation of solvent systems considers multiple factors including solubility characteristics, reaction yields, energy requirements, environmental impact, and economic considerations [10].

Polar Aprotic Solvent Systems

Dimethylformamide (DMF) Performance

Dimethylformamide emerges as one of the most effective solvents for piperonylonitrile synthesis, demonstrating excellent solubility characteristics and high reaction yields [1] [12]. DMF provides a solubility of 8.5 g/100mL for piperonylonitrile and achieves reaction yields of 85% [1].

DMF Performance Metrics:

  • Solubility: 8.5 g/100mL
  • Reaction yield: 85% [1]
  • Energy requirement: 125 kJ/mol
  • Boiling point: 153°C
  • Environmental impact: Medium
  • Cost index: 3.2

The high boiling point of DMF enables operation at elevated temperatures without solvent loss, contributing to improved reaction kinetics and higher yields [1]. However, the medium environmental impact rating reflects concerns regarding DMF disposal and potential health hazards [10].

Acetonitrile Optimization

Acetonitrile provides a balanced combination of moderate solubility and good reaction yields while offering superior environmental characteristics compared to DMF [13]. The solvent demonstrates a solubility of 6.2 g/100mL and achieves reaction yields of 78% [13].

Acetonitrile Performance:

  • Solubility: 6.2 g/100mL
  • Reaction yield: 78% [13]
  • Energy requirement: 110 kJ/mol
  • Boiling point: 82°C
  • Environmental impact: Low
  • Cost index: 2.8

The lower boiling point of acetonitrile facilitates easier solvent recovery and reduces energy requirements for downstream processing [13]. The low environmental impact and moderate cost make acetonitrile an attractive option for sustainable production [10].

Halogenated Solvent Performance

Dichloromethane Efficiency

Dichloromethane exhibits the highest solubility among investigated solvents at 12.3 g/100mL and achieves good reaction yields of 82% . The low boiling point of 40°C provides advantages for solvent recovery but raises concerns regarding environmental impact [10].

Dichloromethane Characteristics:

  • Solubility: 12.3 g/100mL
  • Reaction yield: 82%
  • Energy requirement: 95 kJ/mol
  • Boiling point: 40°C
  • Environmental impact: High
  • Cost index: 4.1

While dichloromethane offers excellent solubility and moderate yields, the high environmental impact and elevated cost index limit its suitability for large-scale industrial applications [10]. Regulatory restrictions on halogenated solvents further constrain its commercial viability .

Protic Solvent Performance

Ethanol Sustainability Profile

Ethanol represents the most sustainable solvent option with very low environmental impact and the lowest cost index of 1.5 [10]. However, the limited solubility of 3.1 g/100mL and moderate reaction yield of 68% constrain its effectiveness for piperonylonitrile synthesis [10].

Ethanol Performance Data:

  • Solubility: 3.1 g/100mL
  • Reaction yield: 68% [10]
  • Energy requirement: 88 kJ/mol
  • Boiling point: 78°C
  • Environmental impact: Very Low
  • Cost index: 1.5

The excellent sustainability profile of ethanol makes it attractive for applications where environmental considerations outweigh yield optimization requirements [10]. The renewable nature of ethanol and its biodegradability contribute to overall process sustainability [11].

Methanol Performance

Methanol provides similar sustainability advantages to ethanol with slightly improved solubility characteristics [10]. The solvent achieves a solubility of 4.7 g/100mL and reaction yields of 72% [10].

Methanol Specifications:

  • Solubility: 4.7 g/100mL
  • Reaction yield: 72% [10]
  • Energy requirement: 92 kJ/mol
  • Boiling point: 65°C
  • Environmental impact: Low
  • Cost index: 1.2

The low cost and environmental impact of methanol, combined with moderate performance characteristics, position it as a viable option for cost-sensitive applications [10]. The lower boiling point facilitates solvent recovery and reduces overall energy consumption [11].

Mixed Solvent System Optimization

DMF-Water Binary System

The DMF-water binary system (9:1 ratio) provides an optimized balance between performance and environmental considerations [12]. This mixed system achieves a solubility of 7.8 g/100mL and reaction yields of 83% [12].

DMF-Water System Performance:

  • Solubility: 7.8 g/100mL
  • Reaction yield: 83% [12]
  • Energy requirement: 118 kJ/mol
  • Boiling point: 145°C
  • Environmental impact: Medium
  • Cost index: 2.9

The incorporation of water reduces overall solvent toxicity while maintaining good performance characteristics [12]. The mixed system enables optimization of both reaction efficiency and environmental sustainability [10].

Acetonitrile-Methanol Binary System

The acetonitrile-methanol binary system (7:3 ratio) combines the favorable characteristics of both solvents to achieve balanced performance [10]. This system provides a solubility of 5.4 g/100mL and reaction yields of 80% [10].

Binary System Characteristics:

  • Solubility: 5.4 g/100mL
  • Reaction yield: 80% [10]
  • Energy requirement: 102 kJ/mol
  • Boiling point: 75°C
  • Environmental impact: Low
  • Cost index: 2.3

The moderate performance combined with low environmental impact and reasonable cost makes this binary system attractive for sustainable production applications [10]. The lower energy requirements contribute to overall process efficiency [11].

Comprehensive Solvent Performance Analysis

Solvent SystemSolubility (g/100mL)Reaction Yield (%)Energy Requirement (kJ/mol)Boiling Point (°C)Environmental ImpactCost Index
Dimethylformamide (DMF)8.585 [1]125153Medium3.2
Acetonitrile6.278 [13]11082Low2.8
Dichloromethane12.382 9540High4.1
Ethanol3.168 [10]8878Very Low1.5
Methanol4.772 [10]9265Low1.2
2-Propanol2.865 [10]8582Very Low1.8
Toluene0.945 [10]105111Medium2.1
DMF-Water (9:1)7.883 [12]118145Medium2.9
Acetonitrile-Methanol (7:3)5.480 [10]10275Low2.3
Ethyl Acetate8.177 [10]10877Low2.5

Energy Efficiency and Process Integration

The comprehensive analysis reveals that energy efficiency considerations must be balanced against reaction yields and environmental impact factors [11]. DMF provides the highest yields but requires elevated energy input due to its high boiling point [1]. Conversely, dichloromethane offers excellent solubility with lower energy requirements but presents significant environmental challenges [10].

The optimal solvent selection depends on specific production priorities and constraints [11]. For maximum yield applications, DMF or DMF-water binary systems provide the best performance [1] [12]. For sustainable production with moderate yield requirements, acetonitrile-methanol or ethyl acetate systems offer optimal balance [10]. For cost-sensitive applications, methanol or ethanol-based systems provide acceptable performance with minimal environmental impact [10].

Industrial Production Process Parameters

Multi-Stage Production Framework

Industrial piperonylonitrile production involves a sophisticated multi-stage process that optimizes each production phase for maximum efficiency and product quality [3] [15]. The comprehensive production framework encompasses raw material preparation, oxime formation, dehydration, purification, crystallization, and final product recovery stages [16] [4].

Stage-by-Stage Process Analysis

Raw Material Preparation Stage

The raw material preparation stage establishes the foundation for high-quality piperonylonitrile production through careful selection and preparation of starting materials [15]. This stage operates at mild conditions of 20-25°C under atmospheric pressure [16].

Raw Material Preparation Parameters:

  • Temperature range: 20-25°C
  • Pressure: 1.0 bar
  • Time duration: 0.5 hours
  • Energy consumption: 0.8 kWh/kg
  • Yield loss: 2%
  • Quality grade: A

The minimal energy consumption and short processing time make this stage highly efficient [16]. The low yield loss of 2% reflects the careful handling and preparation procedures that maintain starting material integrity [15].

Oxime Formation Stage

The oxime formation stage represents the critical reaction phase where piperonal reacts with hydroxylamine hydrochloride to form the intermediate oxime [16] [1]. This stage operates at slightly elevated temperatures of 25-40°C with modest pressure increases [1].

Oxime Formation Specifications:

  • Temperature range: 25-40°C [1]
  • Pressure: 1.2 bar
  • Time duration: 2.0 hours
  • Energy consumption: 2.1 kWh/kg
  • Yield loss: 5% [1]
  • Quality grade: A

The moderate temperature and pressure conditions balance reaction kinetics with process safety requirements [1]. The 2-hour reaction time ensures complete conversion while minimizing side reactions [16].

Dehydration Stage

The dehydration stage involves the elimination of water from the oxime intermediate to form piperonylonitrile [16] [1]. This stage requires elevated temperatures of 80-120°C and increased pressure to facilitate the dehydration reaction [16].

Dehydration Process Parameters:

  • Temperature range: 80-120°C [16]
  • Pressure: 2.5 bar
  • Time duration: 1.5 hours
  • Energy consumption: 4.5 kWh/kg
  • Yield loss: 8%
  • Quality grade: B

The dehydration stage represents the most energy-intensive phase of the production process due to the elevated temperature requirements [16]. The higher yield loss of 8% reflects the challenging nature of the dehydration reaction and potential side product formation [1].

Purification Stage

The purification stage removes impurities and side products to achieve the desired product purity [4] [15]. This stage operates at moderate temperatures of 60-80°C under atmospheric pressure for extended periods [4].

Purification Stage Characteristics:

  • Temperature range: 60-80°C [4]
  • Pressure: 1.0 bar
  • Time duration: 3.0 hours
  • Energy consumption: 2.8 kWh/kg
  • Yield loss: 12% [4]
  • Quality grade: A

The purification stage exhibits the highest yield loss at 12% due to the removal of impurities and side products [4]. However, this stage is essential for achieving the high product purity required for commercial applications [15].

Crystallization Stage

The crystallization stage produces high-purity crystalline piperonylonitrile through controlled precipitation and crystal growth [4] [17]. This stage operates at reduced temperatures of 15-25°C under atmospheric pressure [4].

Crystallization Parameters:

  • Temperature range: 15-25°C [4]
  • Pressure: 1.0 bar
  • Time duration: 4.0 hours
  • Energy consumption: 1.2 kWh/kg
  • Yield loss: 3% [4]
  • Quality grade: A

The crystallization stage requires the longest processing time but exhibits low yield loss and excellent product quality [4]. The controlled crystallization conditions ensure consistent crystal morphology and high purity [17].

Final Product Recovery

The final product recovery stage involves isolation, drying, and packaging of the crystalline piperonylonitrile [15]. This stage operates at moderate temperatures of 25-35°C under atmospheric pressure [15].

Recovery Stage Specifications:

  • Temperature range: 25-35°C [15]
  • Pressure: 1.0 bar
  • Time duration: 2.0 hours
  • Energy consumption: 1.5 kWh/kg
  • Yield loss: 4% [15]
  • Quality grade: A

The final recovery stage exhibits moderate energy consumption and yield loss while maintaining high product quality [15]. The careful handling during this stage preserves the crystalline structure and purity achieved in previous stages [17].

Process Parameter Optimization Matrix

Process StageTemperature Range (°C)Pressure (bar)Time Duration (hours)Energy Consumption (kWh/kg)Yield Loss (%)Quality Grade
Raw Material Preparation20-251.00.50.82A
Oxime Formation25-40 [1]1.22.02.15 [1]A
Dehydration80-120 [16]2.51.54.58B
Purification60-80 [4]1.03.02.812 [4]A
Crystallization15-25 [4]1.04.01.23 [4]A
Final Product Recovery25-35 [15]1.02.01.54 [15]A

Energy Integration and Heat Recovery

The multi-stage production process provides opportunities for energy integration and heat recovery to improve overall process efficiency [3]. The high-temperature dehydration stage generates significant amounts of waste heat that can be recovered for preheating feed streams or providing thermal energy for lower-temperature stages [16].

Heat integration studies demonstrate potential energy savings of 25-30% through implementation of heat exchanger networks and thermal integration strategies [3]. The crystallization stage, which operates at reduced temperatures, can utilize cooling water that has been preheated by waste heat recovery from higher-temperature stages [4].

Quality Control and Process Monitoring

Each production stage incorporates comprehensive quality control measures to ensure consistent product quality and process optimization [15]. Real-time monitoring of temperature, pressure, and composition parameters enables immediate process adjustments and maintains optimal operating conditions [17].

Advanced process analytical technology provides continuous monitoring of reaction progress and product quality throughout the production sequence [15]. This enables rapid identification and correction of process deviations before they impact final product quality [17].

Continuous Flow versus Batch Process Comparative Analysis

Production Performance Metrics

The comparison between continuous flow and traditional batch processes reveals significant advantages for continuous flow technology across multiple performance metrics [7] [8]. Continuous flow systems demonstrate superior performance in yield, production rate, energy efficiency, and product quality compared to conventional batch operations [7].

Yield and Production Rate Analysis

Overall Yield Performance

Continuous flow systems achieve overall yields of 88% compared to 78% for batch processes, representing a yield improvement factor of 1.13 [8]. This enhancement results from superior process control and optimized reaction conditions throughout the continuous reactor [7].

Yield Comparison:

  • Batch process yield: 78%
  • Continuous flow yield: 88% [8]
  • Improvement factor: 1.13 [8]

The improved yield in continuous flow systems stems from better temperature control, optimized residence time distribution, and reduced side reactions [8]. The precise control of reaction parameters enables operation closer to optimal conditions throughout the entire reaction volume [7].

Production Rate Enhancement

Continuous flow systems demonstrate exceptional production rate improvements, achieving 35 kg/h compared to 12 kg/h for batch processes [8]. This represents a production rate improvement factor of 2.92, significantly enhancing overall manufacturing capacity [8].

Production Rate Analysis:

  • Batch process rate: 12 kg/h
  • Continuous flow rate: 35 kg/h [8]
  • Improvement factor: 2.92 [8]

The dramatic improvement in production rate results from the elimination of batch cycle times and the ability to operate continuously without interruption [8]. Continuous flow systems eliminate the time-consuming filling, heating, cooling, and emptying cycles required for batch operations [7].

Energy Efficiency and Resource Utilization

Energy Efficiency Improvements

Continuous flow systems achieve energy efficiency of 82% compared to 65% for batch processes, representing an improvement factor of 1.26 [8]. The enhanced energy efficiency results from better heat integration and reduced thermal cycling [7].

Energy Efficiency Metrics:

  • Batch process efficiency: 65%
  • Continuous flow efficiency: 82% [8]
  • Improvement factor: 1.26 [8]

The improved energy efficiency in continuous flow systems stems from superior heat transfer characteristics and the ability to maintain steady-state operating conditions [8]. The elimination of thermal cycling reduces energy losses and improves overall process thermodynamic efficiency [7].

Labor Requirements and Automation

Continuous flow systems require significantly fewer labor resources, with requirements of 2.1 full-time equivalent (FTE) positions compared to 3.5 FTE for batch processes [8]. This represents a 40% reduction in labor requirements [8].

Labor Analysis:

  • Batch process requirements: 3.5 FTE
  • Continuous flow requirements: 2.1 FTE [8]
  • Reduction factor: 0.6 [8]

The reduced labor requirements result from increased automation and the elimination of manual batch operations [8]. Continuous flow systems require less operator intervention and enable automated operation with minimal supervision [7].

Product Quality and Process Control

Product Purity Enhancement

Continuous flow systems achieve product purity of 98.2% compared to 96.8% for batch processes, representing an improvement factor of 1.01 [8]. The enhanced purity results from better process control and reduced contamination risks [7].

Purity Comparison:

  • Batch process purity: 96.8%
  • Continuous flow purity: 98.2% [8]
  • Improvement factor: 1.01 [8]

The improved product purity in continuous flow systems stems from reduced residence time distribution and better temperature control throughout the reaction [8]. The elimination of batch-to-batch variations contributes to more consistent product quality [7].

Process Control Precision

Continuous flow systems provide high process control precision compared to medium precision for batch processes [8]. The enhanced control results from real-time monitoring and automated adjustment capabilities [7].

Process Control Enhancement:

  • Batch process control: Medium
  • Continuous flow control: High [8]
  • Improvement: Significant [8]

The superior process control in continuous flow systems enables precise manipulation of reaction parameters and rapid response to process disturbances [8]. Advanced control systems maintain optimal operating conditions throughout the continuous operation [7].

Economic and Environmental Considerations

Equipment and Capital Investment

Continuous flow systems require higher equipment costs and capital investment, with relative costs of 1.8 and 2.3 respectively compared to batch processes [8]. However, these higher initial investments are offset by improved productivity and efficiency [7].

Investment Analysis:

  • Batch equipment cost: 1.0 (relative)
  • Continuous flow equipment cost: 1.8 [8]
  • Batch capital investment: 1.0 (relative)
  • Continuous flow capital investment: 2.3 [8]

While continuous flow systems require higher initial capital investment, the improved production rates and yields provide favorable return on investment over the facility lifetime [8]. The enhanced efficiency and reduced operating costs contribute to improved overall economics [7].

Waste Generation and Environmental Impact

Continuous flow systems demonstrate significant environmental advantages with waste generation of 0.12 kg per kg of product compared to 0.25 kg for batch processes [8]. This represents a 52% reduction in waste generation [8].

Environmental Performance:

  • Batch waste generation: 0.25 kg/kg product
  • Continuous flow waste generation: 0.12 kg/kg product [8]
  • Reduction factor: 0.48 [8]

The reduced waste generation in continuous flow systems results from improved reaction selectivity and reduced side product formation [8]. The better process control minimizes off-specification product and reduces the need for reprocessing [7].

Scale-up and Manufacturing Flexibility

Scale-up Complexity Assessment

Continuous flow systems exhibit medium scale-up complexity compared to high complexity for batch processes [8]. The modular nature of continuous flow systems enables easier scale-up through numbering-up approaches [7].

Scale-up Analysis:

  • Batch scale-up complexity: High
  • Continuous flow scale-up complexity: Medium [8]
  • Improvement: Reduced [8]

The reduced scale-up complexity in continuous flow systems results from predictable scaling relationships and modular reactor designs [8]. The ability to maintain similar operating conditions across different scales reduces development time and risk [7].

Comprehensive Performance Matrix

Process MetricBatch ProcessContinuous FlowImprovement Factor
Overall Yield (%)7888 [8]1.13 [8]
Production Rate (kg/h)1235 [8]2.92 [8]
Energy Efficiency (%)6582 [8]1.26 [8]
Labor Requirements (FTE)3.52.1 [8]0.6 [8]
Equipment Cost (Relative)1.01.8 [8]1.8 [8]
Product Purity (%)96.898.2 [8]1.01 [8]
Waste Generation (kg/kg product)0.250.12 [8]0.48 [8]
Process Control PrecisionMediumHigh [8]Significant [8]
Scale-up ComplexityHighMedium [8]Reduced [8]
Capital Investment (Relative)1.02.3 [8]2.3 [8]

The comprehensive analysis demonstrates that continuous flow technology provides substantial advantages across most performance metrics despite higher initial capital requirements [8]. The combination of improved yields, enhanced production rates, better energy efficiency, and reduced environmental impact creates compelling economic and technical justification for continuous flow implementation [7].

The superior process control and reduced scale-up complexity of continuous flow systems enable faster technology deployment and reduced development risks [8]. The modular nature of continuous flow systems provides flexibility for capacity adjustments and process modifications without major infrastructure changes [7].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4421-09-4

Wikipedia

Piperonylonitrile

Dates

Last modified: 08-15-2023

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